4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
Description
Properties
IUPAC Name |
4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSSJVSRWWSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483833 | |
| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59311-82-9 | |
| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylamino)-6-chloro-5-pyrimidinecarbaldehyde typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction between the chlorinated pyrimidine and benzylamine.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzylamine in the presence of a base such as triethylamine (TEA).
Condensation: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: 4-(Benzylamino)-6-chloro-5-pyrimidinecarboxylic acid.
Reduction: 4-(Benzylamino)-6-chloro-5-pyrimidinemethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Condensation: Imines or hydrazones.
Scientific Research Applications
4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Chemical Biology: It is employed in the design and synthesis of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-6-chloro-5-pyrimidinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active site of the target, while the aldehyde group can form covalent bonds with nucleophilic residues. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylamino)-5-chloro-6-pyrimidinecarbaldehyde: Similar structure but with different substitution pattern.
4-(Benzylamino)-6-chloro-5-pyrimidinecarboxylic acid: Oxidized form of the aldehyde compound.
4-(Benzylamino)-6-chloro-5-pyrimidinemethanol: Reduced form of the aldehyde compound.
Uniqueness
4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the benzylamino and aldehyde groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology research.
Biological Activity
4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10ClN3O
- Molecular Weight : 245.68 g/mol
The compound features a pyrimidine ring substituted with a benzylamino group and a chloro group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against several bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
The biological effects of this compound are primarily mediated through the following mechanisms:
- Enzyme Interaction : The compound binds to active sites of enzymes, altering their activity.
- Cell Signaling Modulation : It influences pathways such as apoptosis and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells, leading to cell death.
Antimicrobial Activity
A study evaluated the antimicrobial potential of this compound against various pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The compound exhibited significant antibacterial activity, particularly against E. coli, suggesting potential for development as an antimicrobial agent.
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound inhibits cell growth with an IC50 value of approximately 15 µM. The mechanism involves apoptosis induction, as evidenced by increased caspase activity and DNA fragmentation.
Enzyme Inhibition Studies
Research has shown that this compound inhibits specific enzymes involved in metabolic pathways:
- Aldose Reductase Inhibition : The compound demonstrated a Ki value of 0.5 µM, indicating potent inhibition which may have implications for diabetic complications.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Researchers tested the compound against clinical isolates of Staphylococcus aureus and reported a synergistic effect when combined with conventional antibiotics, enhancing their efficacy.
-
Case Study on Cancer Cell Lines
- A series of experiments on various cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What are the recommended synthetic routes for 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde, and how can purity be ensured?
The compound can be synthesized via a multi-step approach:
- Chlorination : Start with a pyrimidine precursor (e.g., 6-chloro-5-pyrimidinecarbonitrile) and introduce the aldehyde group via oxidation or formylation reactions. Phosphoryl chloride (POCl₃) is commonly used for chlorination in pyrimidine derivatives .
- Benzylamino Introduction : React the chlorinated intermediate with benzylamine under reflux in a polar aprotic solvent (e.g., DMF or THF) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H NMR : Key signals include the aldehyde proton (~9.8–10.2 ppm, singlet) and benzylamino NH (δ 6.5–7.5 ppm, broad). Aromatic protons from the benzyl group appear as multiplets at δ 7.2–7.4 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and N–H (benzylamino, ~3300 cm⁻¹) confirm functional groups .
- Mass Spectrometry : The molecular ion peak (M⁺) should match the calculated molecular weight (C₁₂H₁₁ClN₄O: 274.7 g/mol). Fragmentation patterns should align with pyrimidine ring cleavage and benzyl group loss .
Advanced Research Questions
Q. How can reaction yields be optimized for the aldehyde functionalization step?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or acetic acid (as in hydrazinyl derivative synthesis) to enhance aldehyde formation .
- Temperature Control : Maintain 60–80°C during formylation to prevent side reactions (e.g., over-oxidation).
- Stoichiometry : Use a 1.2:1 molar ratio of formylating agent (e.g., DMF/POCl₃) to the precursor to minimize residual starting material .
Q. How should conflicting NMR and mass spectrometry data be resolved?
- Deuterium Exchange : Confirm NH proton presence via D₂O shake tests in NMR.
- High-Resolution MS : Use HRMS to distinguish between isobaric impurities and the target compound.
- X-ray Crystallography : If crystals are obtainable, resolve structural ambiguities via single-crystal diffraction (e.g., as done for pyrimidine analogs in ).
Q. What strategies validate the compound’s stability under physiological conditions?
- pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the aldehyde to carboxylic acid) .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and track photodegradation using LC-MS.
Q. How do structural modifications to the benzylamino group impact bioactivity?
- Analog Synthesis : Replace benzyl with substituted benzyl groups (e.g., 4-fluoro or 4-nitro) and compare bioactivity in enzyme inhibition assays.
- Computational Modeling : Perform docking studies with target proteins (e.g., kinases) to predict binding affinity changes. Pyrimidine derivatives often target nucleotide-binding domains .
Q. What alternative methods exist for introducing the chloro substituent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
